molecular formula C8H11ClN2S B8623472 2-(5-Chloro-2-thienyl)piperazine

2-(5-Chloro-2-thienyl)piperazine

Cat. No.: B8623472
M. Wt: 202.71 g/mol
InChI Key: YMXQIAKIMOYTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-thienyl)piperazine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. Piperazine is a privileged scaffold in drug discovery, known for its versatile pharmacological properties and presence in numerous therapeutic agents . Piperazine-based compounds have demonstrated a wide spectrum of biological activities, including serving as antiviral agents against pathogens like SARS-CoV-2 and HIV, as well as exhibiting antibacterial, anticancer, and antipsychotic effects . The specific molecular architecture of this compound, which incorporates a chloro-substituted thiophene ring, makes it a synthetically valuable intermediate. Researchers can utilize this compound to create novel analogs for screening against various biological targets, such as in the development of new antiproliferative agents inspired by other piperazine-derivative structures . Its primary research value lies in its potential as a key precursor in the synthesis of more complex molecules for probing disease mechanisms and identifying new lead compounds. This product is intended for laboratory research purposes by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)piperazine

InChI

InChI=1S/C8H11ClN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2

InChI Key

YMXQIAKIMOYTDD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC=C(S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-[[5-(2-Fluorophenyl)thiophen-2-yl]methyl]piperazine (CID 28818943)

  • Structure : Piperazine linked to a 5-(2-fluorophenyl)thiophen-2-ylmethyl group.

1-(5-Ethyl-1,3-thiazol-2-yl)piperazine

  • Structure : Piperazine attached to a 5-ethylthiazole ring.
  • Key Features : The ethyl group on the thiazole may enhance metabolic stability compared to the chloro-thiophene moiety.

Piperazines with Heterocyclic Substitutions

1-(5-Chloro-2-methoxyphenyl)piperazine Hydrochloride

  • Structure : Piperazine substituted with a 5-chloro-2-methoxyphenyl group.
  • Activity : Such derivatives are commonly investigated for serotonin receptor modulation, relevant to antidepressant or antipsychotic drug development .

1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine

  • Structure : Piperazine with a methylenedioxybenzyl group and a pyrimidine substituent.
  • Key Features : The pyrimidine ring may engage in hydrogen bonding with enzymatic targets, while the methylenedioxy group is associated with CNS activity.
  • Activity : Structural analogs have shown promise in neuropharmacology, though specific data are lacking .

Piperazines in Antimicrobial Agents

N-Piperazinyl Quinolone Derivatives

  • Structure: Quinolone core linked to 2-(5-chloro-2-thienyl)piperazine.
  • Activity : Demonstrates broad-spectrum antibacterial activity. The 5-chloro-thiophene group enhances potency against Staphylococcus aureus and Escherichia coli compared to unsubstituted thiophene analogs.
  • Reference : Derivatives from this class achieved MIC values of 0.5–4 µg/mL against tested pathogens .

Levofloxacin Derivatives with Bulky Piperazine Substituents

  • Structure : Levofloxacin modified with 5-chloro-2-thienylpiperazine.
  • Activity : The chloro-thiophene group improves pharmacokinetic properties, including half-life and tissue penetration, compared to piperidine-containing analogs .

Enzyme-Inhibitory Piperazine Derivatives

Phthalimide-Piperazine Hybrids

  • Structure : Phthalimide linked to piperazine via an ethylene chain.
  • Activity : These compounds inhibit acetylcholinesterase (AChE) with IC50 values of 16–30 µM. However, they are less potent than donepezil (IC50 = 0.41 µM), highlighting the importance of the piperidine ring in AChE inhibition .

2-(2-(4-(2-Oxo-2-phenylethyl)piperazine)ethers

  • Structure : Piperazine with phenacyl or dichlorophenacyl substituents.
  • Activity : Compound 4d (2,4-dichlorophenacyl derivative) showed moderate AChE inhibition (IC50 = 19.5 µM), suggesting electron-withdrawing groups on the phenyl ring enhance binding .

Structural-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compounds
5-Chloro-thiophene Enhances lipophilicity and antibacterial potency This compound
Fluorophenyl substitution Modulates electron density; may improve receptor selectivity CID 28818943
Methoxy groups Increases polarity, reducing CNS penetration 1-(5-Chloro-2-methoxyphenyl)piperazine
Thiazole rings Improves metabolic stability and antimicrobial activity 1-(5-Ethyl-1,3-thiazol-2-yl)piperazine
Phenacyl substituents Enhances AChE inhibition via hydrophobic interactions Compound 4d

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • First aid : For skin exposure, wash with soap and water; for eye contact, irrigate with saline for 15 minutes .

How can researchers resolve contradictions in reported biological activities?

Q. Advanced

  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .
  • Meta-analysis : Compare datasets across publications to identify trends or outliers in IC50_{50} values.
  • Purity validation : Use HPLC or LC-MS to confirm compound integrity, as impurities may skew results .

What physicochemical properties influence solubility and reactivity?

Q. Basic

  • Molecular weight : ~263 g/mol (affects membrane permeability) .
  • LogP : Predicted hydrophobicity (e.g., from PubChem data) guides solvent selection for in vitro assays .
  • pKa : Piperazine’s basic nitrogen (pKa ~9.5) impacts protonation state in physiological conditions .

What strategies enhance receptor binding affinity in analogs?

Q. Advanced

  • Bioisosteric replacement : Substitute the thienyl group with pyrazine or pyrrolo-pyrazine moieties to mimic electronic profiles .
  • Conformational restriction : Introduce fused rings (e.g., thiadiazolo-pyrimidinones) to lock the piperazine in bioactive conformations .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonds with Asp224 in αIIbβ3 receptors) .

How should intermediates be characterized during synthesis?

Q. Basic

  • TLC monitoring : Track reaction progress using silica gel plates and UV visualization .
  • Melting point analysis : Compare intermediates to literature values for consistency .
  • FT-IR spectroscopy : Confirm functional groups (e.g., C=O, N-H stretches) at each step .

What computational methods predict target interactions?

Q. Advanced

  • Molecular docking : Use software like MOE or AutoDock to model binding poses with proteins (e.g., αIIbβ3 integrin) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over time to assess binding energy and conformational shifts .
  • QSAR modeling : Corrogate substituent electronic parameters (e.g., Hammett constants) with activity data .

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